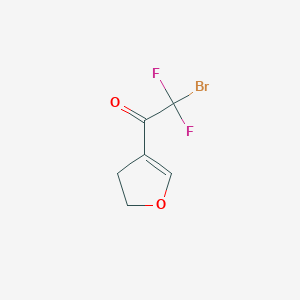

2-Bromo-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one

Description

Properties

IUPAC Name |

2-bromo-1-(2,3-dihydrofuran-4-yl)-2,2-difluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF2O2/c7-6(8,9)5(10)4-1-2-11-3-4/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLVKGRNMLFELF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC=C1C(=O)C(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Bromo-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a bromo group, a difluoroethyl moiety, and a furan ring, which contribute to its unique reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with furan derivatives often exhibit significant antimicrobial properties. For instance, in a study assessing various derivatives, it was found that the presence of furan rings enhanced antibacterial activity against multiple strains of bacteria. The predicted mechanisms included:

- Inhibition of Enoyl-[acyl-carrier-protein] reductase : This enzyme plays a crucial role in bacterial fatty acid synthesis.

- Kinase Inhibition : Several kinases were identified as potential targets, suggesting that the compound may interfere with cellular signaling pathways essential for bacterial growth and survival .

Antitumor Activity

Preliminary studies suggest that 2-bromo derivatives can exhibit antitumor effects. The mechanism is believed to involve apoptosis induction in cancer cells through the activation of certain pathways linked to cell cycle regulation. In vitro assays demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various compounds similar to this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.5 | Staphylococcus aureus |

| Compound B | 1.0 | Escherichia coli |

| 2-Bromo... | 0.75 | Pseudomonas aeruginosa |

Case Study 2: Cytotoxicity in Cancer Cells

In vitro tests on human cancer cell lines revealed that the compound induced significant cytotoxic effects at concentrations ranging from 10 to 50 µM. The study utilized flow cytometry to analyze apoptotic cells and confirmed that the compound triggered apoptosis through mitochondrial pathways.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets. These studies indicated strong binding interactions with key proteins involved in bacterial metabolism and cancer cell proliferation.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties

Research indicates that compounds similar to 2-bromo-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one exhibit antiviral and anticancer activities. The presence of bromine and difluoro groups enhances the biological activity of such compounds by increasing lipophilicity and improving receptor binding affinity. Studies have shown that derivatives of this compound can inhibit viral replication and induce apoptosis in cancer cells .

Synthesis of Bioactive Molecules

This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structure allows for the introduction of diverse functional groups through nucleophilic substitution reactions. This versatility makes it a valuable building block in the development of new pharmaceuticals .

Material Science

Polymer Chemistry

In material science, this compound is utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The difluoromethyl group contributes to increased hydrophobicity and chemical resistance in polymer matrices, making it suitable for applications in coatings and adhesives .

Nanotechnology

The compound has potential applications in nanotechnology for developing nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble pharmaceuticals .

Biochemical Research

Proteomics Studies

As a biochemical reagent, this compound is employed in proteomics research to label proteins for mass spectrometry analysis. Its reactive nature allows it to selectively modify amino acid residues, facilitating the study of protein interactions and functions .

Enzyme Inhibition Studies

The compound is also investigated as a potential enzyme inhibitor. Its structural features enable it to interact with active sites of enzymes, providing insights into enzyme mechanisms and aiding in the design of selective inhibitors for therapeutic purposes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogs include:

- 2-Bromo-1-(4-chlorothiophen-2-yl)ethan-1-one (): Features a thiophene ring with a chlorine substituent. The sulfur atom increases electron density, reducing electrophilicity compared to the dihydrofuran analog.

- 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethan-1-one (): A phenyl-based derivative with hydroxyl and bromo groups. The hydroxyl group enables hydrogen bonding, while bromine enhances halogen bonding in biological targets.

- 2-Bromo-1-(furan-2-yl)ethan-1-one (): Contains a fully unsaturated furan ring, offering greater π-conjugation but reduced steric flexibility compared to the dihydrofuran variant.

Table 1: Structural and Electronic Comparison

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Bromo-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one typically involves the following key steps:

- Construction or availability of the 4,5-dihydrofuran-3-yl moiety as the core heterocyclic structure.

- Introduction of the difluoroacetyl group at the 1-position adjacent to the furan ring.

- Selective bromination at the alpha position of the difluoroacetyl group to yield the bromo-substituted product.

The compound’s molecular formula is C6H5BrF2O2, with a molecular weight of approximately 227 g/mol.

Detailed Preparation Methods

Starting Materials and Precursors

- 4,5-Dihydrofuran-3-yl derivatives : These can be synthesized or procured as the heterocyclic core.

- Difluoroacetyl reagents : Typically, difluoroacetic acid derivatives or difluoroacetyl halides are used.

- Brominating agents : Common brominating reagents include N-bromosuccinimide (NBS), bromine (Br2), or other electrophilic bromine sources.

Synthetic Routes

Route A: Direct Bromodifluoroacetylation of 4,5-Dihydrofuran

Formation of 1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one

The 4,5-dihydrofuran-3-yl compound is reacted with difluoroacetyl chloride or an equivalent difluoroacetylating agent under controlled conditions (e.g., low temperature, inert atmosphere) to form the difluoroacetylated intermediate.Alpha-Bromination

The intermediate is then treated with a brominating agent such as NBS in an appropriate solvent (e.g., dichloromethane) to introduce the bromine atom at the alpha position to the carbonyl, yielding this compound.

Route B: Bromination Followed by Difluoroacetylation

- Bromination of a precursor ethyl or acetyl derivative of 4,5-dihydrofuran at the alpha position.

- Subsequent introduction of the difluoro group via nucleophilic substitution or fluorination reagents.

Route C: Use of Difluoroethanesulfonic Acid Salts as Intermediates

According to patent literature (US8110711B2), processes involving 2-bromo-2,2-difluoroethanol and related sulfonic acid salts can be adapted for preparing difluoro-substituted ketones. This involves:

- Preparation of 2-bromo-2,2-difluoroethanol via bromination and fluorination steps.

- Conversion of this intermediate into an acylating agent.

- Coupling with the 4,5-dihydrofuran moiety under catalytic or stoichiometric conditions to yield the target compound.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Difluoroacetylation | Difluoroacetyl chloride, base (e.g., pyridine), low temp (0–5 °C) | Moisture-free, inert atmosphere preferred |

| Alpha-bromination | N-Bromosuccinimide (NBS), solvent (CH2Cl2), room temp or slightly cooled | Controlled addition to avoid overbromination |

| Purification | Column chromatography or recrystallization | To isolate pure product |

Research Findings and Data

- The presence of the difluoro and bromo groups imparts high reactivity, allowing the compound to serve as a versatile building block for further chemical transformations.

- The bromination step is critical and must be carefully monitored to prevent side reactions such as polybromination or decomposition.

- The difluoroacetylation typically requires anhydrous conditions to prevent hydrolysis of reactive intermediates.

- The 4,5-dihydrofuran ring remains stable under the reaction conditions, preserving the heterocyclic framework.

Summary Table of Preparation Method

| Preparation Step | Reagents/Materials | Conditions | Outcome |

|---|---|---|---|

| 1. Difluoroacetylation | 4,5-Dihydrofuran-3-yl precursor, difluoroacetyl chloride, base | 0–5 °C, inert atmosphere | Formation of difluoroacetyl intermediate |

| 2. Alpha-bromination | N-Bromosuccinimide (NBS), solvent (e.g., CH2Cl2) | Room temp, controlled addition | Introduction of bromine at alpha position |

| 3. Purification | Chromatography or recrystallization | Ambient to mild heating | Pure this compound |

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-1-(4,5-dihydrofuran-3-yl)-2,2-difluoroethan-1-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves halogenation or nucleophilic substitution. For analogous brominated ketones, refluxing in ethanol with a brominating agent (e.g., N-bromosuccinimide) under inert atmosphere is common. Reaction time (3–6 hours) and stoichiometric ratios (1:1.2 substrate-to-bromine agent) are critical for minimizing side products like di-brominated species. Purity can be enhanced via recrystallization from dimethylformamide (DMF) or ethanol .

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is standard. Data collection using Bruker AXS diffractometers followed by refinement via SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) is recommended. Key parameters include R1 values (<5%) and thermal displacement ellipsoid analysis. For ambiguous electron density, dual-space methods like SHELXD improve phase resolution .

Q. What spectroscopic techniques are most effective for characterizing its reactivity with nucleophiles?

Methodological Answer:

- <sup>19</sup>F NMR : Monitors fluorine environments; chemical shifts > -100 ppm indicate electron-withdrawing effects from bromine.

- IR Spectroscopy : C=O stretch (~1700 cm⁻¹) and C-Br stretch (~550 cm⁻¹) confirm functional group integrity.

- LC-MS : Detects intermediates in nucleophilic substitution reactions (e.g., thiol or amine adducts) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4,5-dihydrofuran ring influence electrophilic reactivity at the α-carbon?

Methodological Answer: Computational studies (DFT/B3LYP/6-311+G(d,p)) reveal that the dihydrofuran ring’s electron-donating oxygen atom decreases electrophilicity at the α-carbon, while bromine and fluorine substituents enhance it. Electrostatic potential maps (ESP) and Fukui indices quantify site-specific reactivity, guiding predictions for regioselective reactions .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

Methodological Answer:

- Cross-Validation : Compare SCXRD bond lengths/angles with DFT-optimized geometries.

- Hirshfeld Surface Analysis : Identifies discrepancies in hydrogen bonding or van der Waals interactions.

- Dynamic NMR : Resolves fluxional behavior in solution (e.g., ring puckering in dihydrofuran) that may conflict with solid-state data .

Q. How can its potential bioactivity be systematically evaluated, and what assays are suitable for preliminary screening?

Methodological Answer:

- MTT Assay : Tests cytotoxicity (e.g., IC50 values) against cancer cell lines (HeLa, MCF-7).

- Enzyme Inhibition : Fluorometric assays (e.g., kinase or protease targets) exploit the compound’s electrophilic α-carbon for covalent binding studies.

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes with biological targets, prioritizing in vitro validation .

Critical Analysis of Evidence

- Structural Refinement : SHELX programs dominate due to robustness with twinned data and high-resolution structures, though alternative software (Olex2, CRYSTAL) may offer improved GUI features .

- Synthetic Limitations : Analogous compounds (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) show ~70% yields under reflux, suggesting room for optimization via microwave-assisted synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.